molecular formula C16H10BrNO B1373707 4-(3-Bromobenzoyl)isoquinoline CAS No. 1187169-00-1

4-(3-Bromobenzoyl)isoquinoline

Cat. No.: B1373707
CAS No.: 1187169-00-1
M. Wt: 312.16 g/mol
InChI Key: BJAJGDVVIADVQB-UHFFFAOYSA-N
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Description

4-(3-Bromobenzoyl)isoquinoline is a chemical compound belonging to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C16H10BrNO, and it has a molecular weight of 312.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromobenzoyl)isoquinoline typically involves the reaction of isoquinoline with 3-bromobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromobenzoyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isoquinoline ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (K2CO3, NaH) are commonly used.

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (THF, ethanol).

Major Products Formed:

    Substitution Reactions: Substituted isoquinoline derivatives.

    Oxidation Reactions: Isoquinoline N-oxides.

    Reduction Reactions: Isoquinoline alcohols.

Scientific Research Applications

4-(3-Bromobenzoyl)isoquinoline has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of novel materials and dyes.

Comparison with Similar Compounds

    4-Bromoisoquinoline: Similar structure but lacks the benzoyl group.

    3-Bromobenzoylquinoline: Similar structure but has a quinoline ring instead of an isoquinoline ring.

Uniqueness: 4-(3-Bromobenzoyl)isoquinoline is unique due to the presence of both the bromobenzoyl and isoquinoline moieties, which confer distinct chemical reactivity and potential biological activities . This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(3-bromophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJGDVVIADVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501273875
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-00-1
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501273875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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